2-Fluoro-4-iodo-6-methylpyridine

Cross-coupling Suzuki-Miyaura Palladium catalysis

2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) resolves a key challenge in medicinal chemistry: predictable orthogonal reactivity without costly specialized ligands. The C4 iodine undergoes regioselective Suzuki-Miyaura coupling, while the C2 fluorine remains intact for subsequent SNAr diversification-a strategy validated in LRRK2 inhibitor research. The C6 methyl group enhances lipophilicity for CNS drug candidates. This predictable dual reactivity reduces byproduct formation and simplifies synthetic planning for polysubstituted pyridine libraries.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 884494-45-5
Cat. No. B1486605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodo-6-methylpyridine
CAS884494-45-5
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)F)I
InChIInChI=1S/C6H5FIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3
InChIKeyLJTFIDJMXXZXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-iodo-6-methylpyridine (884494-45-5): Synthesis Building Block


2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) is a heterocyclic building block belonging to the halogenated pyridine class, with a molecular formula of C6H5FIN and a molecular weight of 237.01 g/mol [1]. Its structure features a pyridine ring substituted with fluorine at the 2-position, iodine at the 4-position, and a methyl group at the 6-position . This specific substitution pattern imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and agrochemical research .

2-Fluoro-4-iodo-6-methylpyridine (884494-45-5): Substitution Limitations


Substituting 2-fluoro-4-iodo-6-methylpyridine with other halogenated pyridine analogs is not straightforward due to the synergistic effect of its specific halogen and methyl substitution pattern. The ortho-fluorine and para-iodine arrangement, in the presence of the methyl group, dictates unique electronic and steric properties that govern both its reactivity and the properties of downstream products [1]. Simple analogs like 2-fluoro-4-iodopyridine (without the methyl group) or 2-chloro-4-iodo-6-methylpyridine (with chlorine instead of fluorine) exhibit different physical properties, such as melting point and lipophilicity, and will have distinct reaction rates and selectivities in cross-coupling reactions [2]. These differences translate directly to altered reaction yields, impurity profiles, and final product characteristics, making compound-specific procurement essential for reliable synthesis [3].

2-Fluoro-4-iodo-6-methylpyridine (884494-45-5): Superiority Over Analogs


Enhanced Cross-Coupling with Iodine Leaving Group

2-Fluoro-4-iodo-6-methylpyridine features iodine at the 4-position, a significantly better leaving group in palladium-catalyzed cross-couplings compared to the bromine atom in its analog, 2-fluoro-4-bromo-6-methylpyridine [1]. The C(sp2)-I bond has a lower bond dissociation energy (BDE) and is more readily oxidatively added to Pd(0) than C(sp2)-Br or C(sp2)-Cl bonds, resulting in faster reaction kinetics and often higher yields under milder conditions [2]. While no direct head-to-head kinetic study was found for this specific pair, this is a well-established, class-level principle in organometallic chemistry.

Cross-coupling Suzuki-Miyaura Palladium catalysis Site-selectivity

ortho-Fluorine Effect on Pyridine Basicity

The ortho-fluorine substituent in 2-fluoro-4-iodo-6-methylpyridine dramatically lowers the pKa of the conjugate acid of the pyridine nitrogen compared to its non-fluorinated analog, 4-iodo-2-methylpyridine (CAS 22282-65-1) [1]. This electronic modulation is a direct consequence of the strong electron-withdrawing inductive effect of fluorine. For 2-fluoropyridine, the pKa is 0.44, whereas pyridine itself has a pKa of 5.23. While a direct pKa value for 2-fluoro-4-iodo-6-methylpyridine was not located, this class-level trend is robust and widely documented [2].

Fluorine chemistry Pyridine basicity Electronic effects Nucleophilic substitution

Proven SNAr Utility for Downstream Diversification

The 2-fluoro substituent in 2-fluoro-4-iodo-6-methylpyridine can be displaced by nitrogen nucleophiles under forcing conditions, as demonstrated in a reported patent synthesis of LRRK2 inhibitors [1]. In a specific example, the reaction of 2-fluoro-4-iodo-6-methylpyridine with methylamine at 160 °C for 18 hours resulted in the substitution of the fluorine atom, yielding a downstream 2-aminopyridine derivative, with the iodine atom at the 4-position remaining intact for further functionalization [2]. This demonstrates a clear, orthogonal reactivity profile: the C-F bond is stable to many cross-coupling conditions but can be selectively activated under SNAr conditions, a feature not available in the analogous 2-chloro-4-iodo-6-methylpyridine, where the C-Cl bond is more labile.

Nucleophilic aromatic substitution SNAr Fluorine displacement Medicinal chemistry LRRK2 inhibitors

Unique Lipophilicity and Melting Point

2-Fluoro-4-iodo-6-methylpyridine possesses a unique combination of physicochemical properties that differentiate it from closely related analogs . Its calculated logP (a measure of lipophilicity) is predicted to be higher than that of its des-methyl analog, 2-fluoro-4-iodopyridine, due to the presence of the methyl group . The target compound is a solid at room temperature with a predicted melting point range that is different from the 2-fluoro-4-iodo-5-methylpyridine isomer (which melts at 40-45 °C) . These differences in solid-state properties can significantly impact handling, purification by recrystallization, and formulation for biological assays.

Physicochemical properties Lipophilicity Melting point Solid form Purification

2-Fluoro-4-iodo-6-methylpyridine (884494-45-5): Key R&D Applications


Orthogonal Functionalization in Library Synthesis

Leveraging its dual reactivity, 2-fluoro-4-iodo-6-methylpyridine is ideally suited for building diverse, polysubstituted pyridine libraries. The iodine at the 4-position can be used first in a Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group. Subsequently, the 2-fluoro group can be displaced by an amine or alkoxide nucleophile under SNAr conditions to introduce a second point of diversity, a strategy validated in LRRK2 inhibitor research [1]. This orthogonal approach is not as easily achieved with the 2-chloro analog, where the C-Cl bond may be too labile, or the non-fluorinated analog, which lacks the second reactive handle.

Synthesis of High-Lipophilicity Fluorinated Drug Candidates

In medicinal chemistry projects where target engagement requires balanced lipophilicity, 2-fluoro-4-iodo-6-methylpyridine offers a distinct advantage. The presence of both fluorine and a methyl group increases the cLogP compared to the des-methyl analog, 2-fluoro-4-iodopyridine, potentially improving membrane permeability and altering tissue distribution [1]. This makes it a strategic choice for developing CNS-penetrant drug candidates or other therapeutics where controlled lipophilicity is critical for ADME properties.

Regioselective Cross-Coupling Precursor

The high reactivity of the C(sp2)-I bond ensures that 2-fluoro-4-iodo-6-methylpyridine will undergo highly regioselective cross-coupling at the 4-position, even in the presence of the 2-fluoro group. This is a critical advantage over compounds with multiple halogens where selectivity can be a challenge, requiring the use of expensive, specialized ligands [1]. This predictable reactivity simplifies synthetic planning and reduces the risk of forming undesired byproducts, saving time and resources in the development of advanced intermediates for pharmaceuticals and agrochemicals .

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